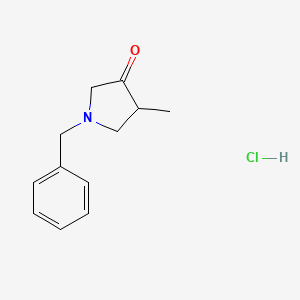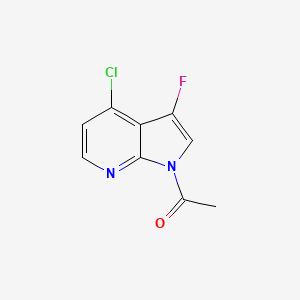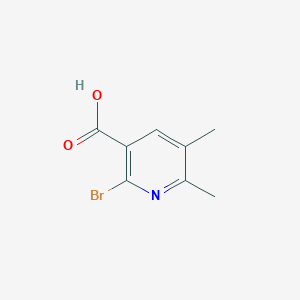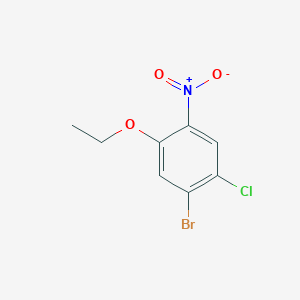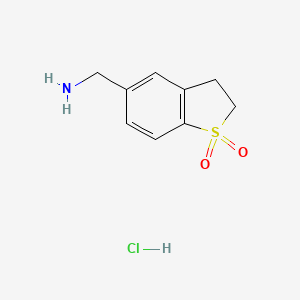
5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Overview
Description
5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a benzothiophene ring, which is a sulfur-containing heterocyclic aromatic organic compound.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit certain enzymes
Mode of Action
The resulting changes could include alteration in the conformation of the target proteins, modulation of their enzymatic activity, or interference with their interaction with other molecules .
Biochemical Pathways
The downstream effects of these pathways could include changes in cellular metabolism, signal transduction, or gene expression .
Result of Action
Based on its potential mode of action, it could lead to changes in protein function, cellular metabolism, or signal transduction pathways, which could ultimately influence cell behavior .
Action Environment
The action, efficacy, and stability of 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride could be influenced by various environmental factors. These could include pH, temperature, presence of other interacting molecules, and the specific cellular environment. For instance, the compound’s activity could be modulated by the presence of cofactors, inhibitors, or other interacting proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reduction of 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione: This involves the reduction of the corresponding ketone or aldehyde group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: The compound can be prepared by substituting a suitable precursor with an aminomethyl group using reagents like Eschenmoser's salt (a source of CH2=N(CH3)2).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as Eschenmoser's salt and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be used in the development of pharmaceuticals for treating various diseases. Industry: It can be used in the production of materials and chemicals for industrial applications.
Comparison with Similar Compounds
5-(Aminomethyl)indole: A compound with a similar structure but different functional groups.
4-Amino-5-aminomethyl-2-methylpyrimidine: Another compound with an aminomethyl group but a different heterocyclic ring.
Uniqueness: 5-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its sulfur-containing benzothiophene ring sets it apart from other similar compounds.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-6-7-1-2-9-8(5-7)3-4-13(9,11)12;/h1-2,5H,3-4,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVRFKLIIDOYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


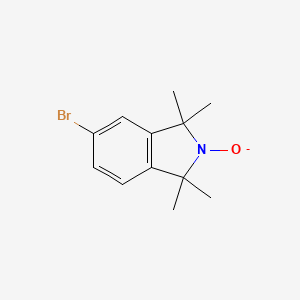

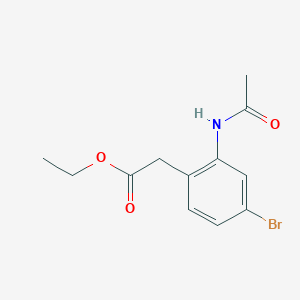
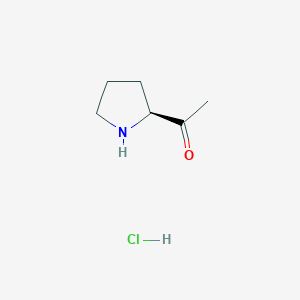
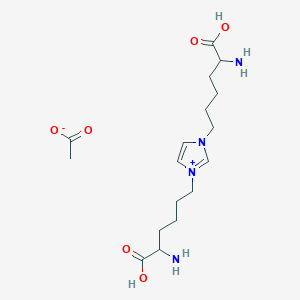
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
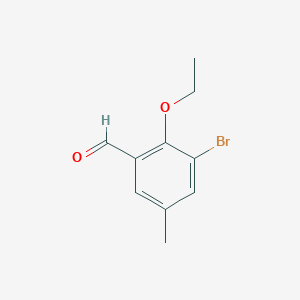
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
